(cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine
CAS No.:
Cat. No.: VC17762188
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3 |
|---|---|
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 1-cyclopropyl-N-(1H-imidazol-2-ylmethyl)methanamine |
| Standard InChI | InChI=1S/C8H13N3/c1-2-7(1)5-9-6-8-10-3-4-11-8/h3-4,7,9H,1-2,5-6H2,(H,10,11) |
| Standard InChI Key | OUZVSCDQTBDIES-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CNCC2=NC=CN2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-cyclopropyl-N-(1H-imidazol-2-ylmethyl)methanamine, reflects its two primary components:
-
A cyclopropylmethyl group () providing conformational rigidity.
-
A 1H-imidazol-2-ylmethyl group () contributing aromaticity and hydrogen-bonding capabilities.
The cyclopropane ring introduces strain, potentially enhancing binding specificity in biological systems, while the imidazole ring offers sites for π-π interactions and acid-base reactivity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 151.21 g/mol | |
| IUPAC Name | 1-cyclopropyl-N-(1H-imidazol-2-ylmethyl)methanamine | |
| Canonical SMILES | C1CC1CNCC2=NC=CN2 | |
| InChI Key | OUZVSCDQTBDIES-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Reactivity Profile
The compound’s reactivity is governed by its amine and imidazole functionalities:
-
Amine Group: Participates in alkylation, acylation, and Schiff base formation.
-
Imidazole Ring: Undergoes electrophilic substitution at the 4- and 5-positions, with the NH group acting as a hydrogen bond donor .
Challenges and Future Directions
Current limitations include:
-
Synthetic Accessibility: Lack of published protocols hinders large-scale production.
-
Pharmacological Data: Absence of binding assays or in vivo studies limits translational potential.
Future research should prioritize:
-
Structure-Activity Relationship (SAR) Studies: Modifying the cyclopropyl or imidazole groups to optimize receptor selectivity.
-
ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume